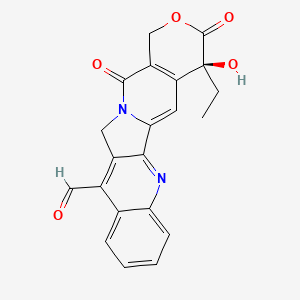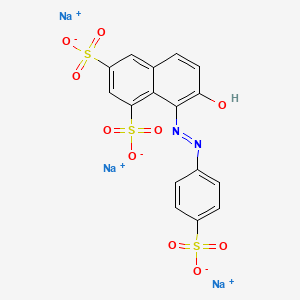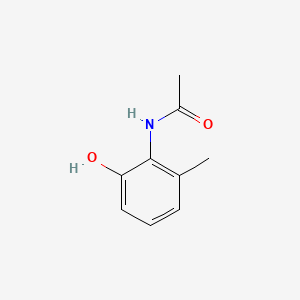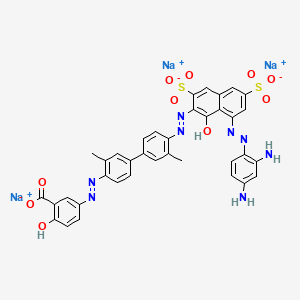
5-(2'-Hydroxyethyl)aminouracil
Overview
Description
5-(2’-Hydroxyethyl)aminouracil is a chemical compound with the molecular formula C6H9N3O3 . It is a derivative of 5-aminouracil, a pyrimidine nucleobase .
Synthesis Analysis
The synthesis of 5-(2’-Hydroxyethyl)aminouracil can be achieved from 5-Bromouracil and Monoethanolamine . Another method involves the amination of 5-bromo-3-methyluracil with diethanolamine, producing the bis-(2-hydroxyethyl)amine derivative .Molecular Structure Analysis
5-(2’-Hydroxyethyl)aminouracil possesses both inter- and intramolecular hydrogen bonds . The molecular weight of this compound is 171.15 .Chemical Reactions Analysis
When an aqueous acetic acid solution of 5-aminouracil is treated with ethylene oxide, the 5-bis-(2-hydroxyethyl)-aminouracil is produced .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(2’-Hydroxyethyl)aminouracil include a melting point of 275-277 °C (decomp), a density of 1.45±0.1 g/cm3 (Predicted), and a pKa of 8.97±0.10 (Predicted) .Scientific Research Applications
Self-Healing Polyurethane Materials
One application of 5-(2’-Hydroxyethyl)aminouracil is in the development of self-healing polyurethane materials. By incorporating molecules like 5-(2-Hydroxyethyl)-6-methyl-2-aminouracil into polyurethane, researchers have created materials that can repair themselves through tetra-hydrogen bonding, although the tensile strength achieved was only 3.74 MPa .
Antitumor, Antibacterial, and Antiviral Drug
5-Aminouracil, which is structurally similar to 5-(2’-Hydroxyethyl)aminouracil, has been reported to act as an antitumor, antibacterial, and antiviral drug. It binds as a third strand capable of forming triplex through hydrogen bonding of both amino, carbonyl groups and ring nitrogens .
Synthesis of Heterocyclic Compounds
Aminouracil derivatives have been used in multicomponent reactions (MCRs) for synthesizing diverse heterocyclic compounds. This suggests that 5-(2’-Hydroxyethyl)aminouracil could potentially be applied in similar chemical synthesis processes to create various heterocyclic structures .
Future Directions
The future directions for 5-(2’-Hydroxyethyl)aminouracil could involve further exploration of its potential biological activities, especially chemotherapeutic and pharmacological properties . As with all research chemicals, further studies are needed to fully understand its properties and potential applications.
Mechanism of Action
Target of Action
The primary target of 5-(2’-Hydroxyethyl)aminouracil is the Ribonuclease pancreatic . This enzyme plays a crucial role in the degradation of RNA, which is a key process in the regulation of gene expression.
Mode of Action
5-(2’-Hydroxyethyl)aminouracil interacts with its target by binding to the Ribonuclease pancreatic This interaction results in the inhibition of the enzyme, thereby disrupting the degradation of RNA
Biochemical Pathways
The inhibition of Ribonuclease pancreatic by 5-(2’-Hydroxyethyl)aminouracil affects the RNA degradation pathway . This can have downstream effects on gene expression, as the levels of certain RNAs may be altered.
Result of Action
The molecular and cellular effects of 5-(2’-Hydroxyethyl)aminouracil’s action are primarily related to its inhibition of Ribonuclease pancreatic and the subsequent disruption of RNA degradation . This can lead to changes in gene expression, which can have various effects on cellular function.
properties
IUPAC Name |
5-(2-hydroxyethylamino)-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c10-2-1-7-4-3-8-6(12)9-5(4)11/h3,7,10H,1-2H2,(H2,8,9,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMYXHKGEGNLED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970821 | |
| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2'-Hydroxyethyl)aminouracil | |
CAS RN |
55476-33-0 | |
| Record name | NSC38196 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38196 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-[(2-Hydroxyethyl)amino]pyrimidine-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



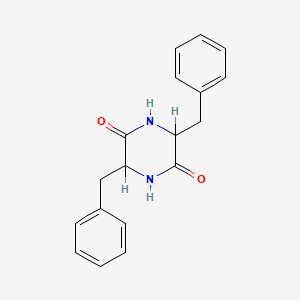
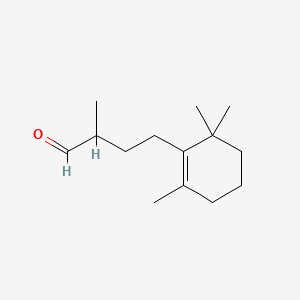
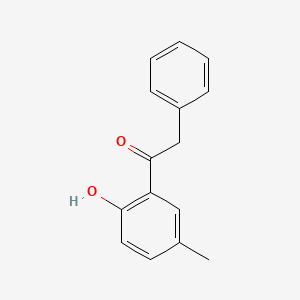

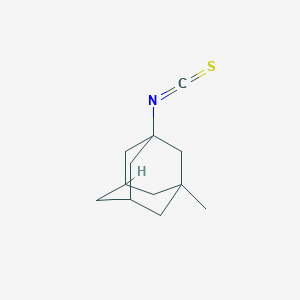
![Benzo [f]-1,5-diazabicyclo[3.2.2]nonene](/img/structure/B1617743.png)
